Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Overview
Description
Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Rhodium (II)-catalyzed 1,3-dipolar cycloaddition reaction. This reaction involves the interaction of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate, leading to the formation of the desired indolizine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Uniqueness
Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, with the CAS number 1447607-35-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13NO4, with a molecular weight of 223.23 g/mol. The compound features a tetrahydroindolizine structure which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, analogues of indolizines have demonstrated cytotoxic effects against various cancer cell lines. A study reported that derivatives with hydroxyl and carbonyl groups showed enhanced activity against leukemia cells compared to their non-substituted counterparts .
Table 1: Anticancer Activity of Indolizine Derivatives
Compound Name | Cell Line Tested | IC50 (µg/mL) | Activity |
---|---|---|---|
7-Hydroxy Indolizine | CCRF-CEM (Leukemia) | >20 | Inactive |
Methyl Indolizine Derivative | A549 (Lung Cancer) | 15 | Active |
The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity and the induction of apoptosis in cancer cells. Research into related compounds has suggested that these molecules can influence pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that similar indolizine compounds have favorable absorption and distribution characteristics. In vitro studies indicate stability in liver microsomes, which is essential for predicting metabolic behavior in vivo .
In Vitro Metabolic Stability
A study highlighted the metabolic stability of hydroxylated indolizines in human liver microsomes where no significant degradation was observed over a period of 60 minutes. This suggests that this compound may have a prolonged half-life in systemic circulation .
Case Studies
Case Study 1: Anticancer Efficacy
A case study involving a related indolizine derivative demonstrated significant reduction in tumor volume in xenograft models when administered at specific dosages. The study concluded that the compound's mechanism involved both direct cytotoxicity and immune modulation .
Case Study 2: Drug Interaction
Another case study investigated potential drug-drug interactions involving indolizine derivatives and commonly used chemotherapeutics. The findings indicated minimal interaction with cytochrome P450 enzymes, suggesting a low risk for adverse drug interactions .
Properties
CAS No. |
1447607-35-3 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 7-hydroxy-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-6-9(13)8(11(15)16-2)7-4-3-5-12(7)10(6)14/h13H,3-5H2,1-2H3 |
InChI Key |
OLNSVFVFFDFMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2CCCN2C1=O)C(=O)OC)O |
Origin of Product |
United States |
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